Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Overview
Description
Methyl 3,5-dibromo-4-(bromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms and a bromomethyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromo-4-(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methylbenzoate to introduce bromine atoms at the 3 and 5 positions. This is followed by the bromination of the methyl group at the 4 position to form the bromomethyl group. The reaction conditions typically involve the use of bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-4-(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of methyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 3,5-dibromo-4-(bromomethyl)benzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,5-dibromo-4-(bromomethyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and bromomethyl group make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dibromo-4-methylbenzoate: Similar structure but lacks the bromomethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the bromine atoms at the 3 and 5 positions.
Uniqueness
Methyl 3,5-dibromo-4-(bromomethyl)benzoate is unique due to the presence of both bromine atoms and a bromomethyl group, making it highly versatile in chemical syntheses and research applications. Its reactivity and ability to undergo multiple types of reactions make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 3,5-dibromo-4-(bromomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYJSLZNYDHTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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